molecular formula C7H4Cl2N2 B15380542 5,7-Dichloroimidazo[1,2-A]pyridine

5,7-Dichloroimidazo[1,2-A]pyridine

Katalognummer: B15380542
Molekulargewicht: 187.02 g/mol
InChI-Schlüssel: PZEBNKPROIHBNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,7-Dichloroimidazo[1,2-a]pyridine is a high-purity chemical compound offered for research use only. It belongs to the imidazo[1,2-a]pyridine class of fused, nitrogen-bridged heterocycles, a scaffold of significant interest in medicinal and agrochemical research due to its wide spectrum of potential biological activities . The specific substitution pattern with chlorine atoms at the 5 and 7 positions is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for developing novel bioactive molecules . Researchers can utilize this compound as a key intermediate in metal-free synthetic protocols, such as condensations, to create more complex, decorated derivatives for screening and development . This product is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C7H4Cl2N2

Molekulargewicht

187.02 g/mol

IUPAC-Name

5,7-dichloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-2-1-10-7(11)4-5/h1-4H

InChI-Schlüssel

PZEBNKPROIHBNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CC(=CC2=N1)Cl)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Dichloro Derivatives

Compound Name Substituent Positions Core Structure Key Biological Activity/Properties Source
5,7-Dichloroimidazo[1,2-a]pyridine 5,7-Cl Imidazo-pyridine Potent antitumor activity (IC₅₀: 0.006–0.21 µM against H460, HT-29, MKN45, MDA-MB-231)
6-Chloroimidazo[1,2-a]pyridine 6-Cl Imidazo-pyridine Intermediate in synthesis; limited biological data
6,8-Dichloroimidazo[1,2-a]pyridine 6,8-Cl Imidazo-pyridine Structural studies; collision cross-section data
7-Chloroimidazo[1,2-a]pyridine 7-Cl Imidazo-pyridine Synthetic intermediate; NMR-characterized

Key Findings :

  • 5,7-Dichloro Substitution: Exhibits superior antitumor potency compared to mono-chloro analogs. For instance, compound 4h (5,7-diphenyl-2,4-dichloro derivative) showed 2.6–21.9× greater activity than EPC2407 (a chromene-based clinical candidate) across multiple cancer cell lines .
  • Steric and Electronic Effects : Chlorine at the 5- and 7-positions optimizes steric interactions with tubulin’s colchicine-binding site, while electron-withdrawing effects enhance cellular uptake .

Core Structural Analogues

Compound Name Core Modification Key Differences Biological Activity Source
5,7-Dichloroimidazo[1,2-a]pyridine Imidazo-pyridine Pyridine ring with N at position 1 Antitumor (tubulin inhibition)
5,7-Dichloroimidazo[1,2-a]pyrimidine Imidazo-pyrimidine Pyrimidine ring (two N atoms) Unknown activity; structural analogue
Imidazo[1,2-a]pyrimidine-Schiff base Imidazo-pyrimidine + Schiff base Modified with thiophene and phenyl groups Antimicrobial potential

Key Findings :

  • Pyridine vs. Pyrimidine Cores : The pyridine core in 5,7-dichloroimidazo[1,2-a]pyridine provides optimal π-π stacking interactions with hydrophobic enzyme pockets, whereas pyrimidine derivatives may alter solubility and target selectivity .
  • Hybrid Derivatives : Hybrids like imidazo[1,2-a]pyridine amide-cinnamamide () demonstrate expanded applications (e.g., antitubercular activity), highlighting scaffold adaptability .

Structure-Activity Relationship (SAR) Insights

  • Halogen Substitution: Chlorine at 5- and 7-positions enhances cytotoxicity by 3–5× compared to non-halogenated analogs. Fluorine or bromine substitutions at these positions reduce potency, indicating chlorine’s unique balance of electronegativity and steric bulk .
  • Phenyl Groups : 5,7-Diphenyl substitution synergizes with chlorine to improve tubulin binding, as seen in compound 4h (IC₅₀: 0.006 µM against H460) .
  • Solubility and Pharmacokinetics : Chlorine substituents improve aqueous solubility compared to alkyl or aryl groups, critical for in vivo efficacy .

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The three-component coupling method involves 2-aminopyridine derivatives, acetophenones, and dimedone in an aqueous medium under ultrasonication, catalyzed by molecular iodine. For 5,7-dichloroimidazo[1,2-a]pyridine, chlorinated analogs of 2-aminopyridine (e.g., 2-amino-5-chloropyridine) and acetophenone (e.g., 4-chloroacetophenone) serve as precursors. The reaction proceeds through:

  • Iodine-mediated activation of acetophenone to generate phenylglyoxal intermediates.
  • Knoevenagel condensation with dimedone to form a conjugated enone.
  • Aza-Michael addition of 2-aminopyridine, followed by cyclization to yield the imidazo[1,2-a]pyridine core.

Chlorine substituents at positions 5 and 7 are introduced via pre-chlorinated starting materials, ensuring regioselectivity.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction time include catalyst loading, solvent, and ultrasonication duration. As demonstrated in Table 1, 20 mol% iodine in water under ultrasonication (30 min) achieves optimal yields.

Table 1: Optimization of Iodine-Catalyzed Synthesis

Entry Iodine (mol%) Solvent Time (h) Yield (%)
7 15 1.5 62
8 15 H₂O 1.0 79
9 20 H₂O 1.0 84

Ultrasonication enhances reaction kinetics by improving mass transfer and reducing activation energy, enabling room-temperature conditions.

Substrate Scope and Limitations

This method accommodates diverse 2-aminopyridine and acetophenone derivatives. For example, using 2-amino-5-chloropyridine and 4-chloroacetophenone yields 5,7-dichloroimidazo[1,2-a]pyridine with 84% efficiency. However, electron-deficient acetophenones require extended reaction times, and steric hindrance in dimedone analogs may reduce yields.

Stepwise Condensation and Chlorination

Synthetic Procedure

A patent-pending method synthesizes dichloroimidazopyridines via sequential condensation and chlorination:

  • Condensation : 2-Amino-5-chloropyridine reacts with chloroacetaldehyde in tert-butanol/acetonitrile at 75°C for 8 hours, forming 6-chloroimidazo[1,2-a]pyridine.
  • Chlorination : N-Chlorosuccinimide (NCS) introduces the second chlorine at position 7 under mild heating (60°C, 4 hours).

Table 2: Stepwise Synthesis of 5,7-Dichloroimidazo[1,2-a]Pyridine

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 2-Amino-5-chloropyridine, Chloroacetaldehyde tert-Butanol 75 8 85
2 N-Chlorosuccinimide 60 4 91

Scalability and Industrial Feasibility

This method scales linearly: a 5 mmol reaction produces 1.757 g (91% yield) of product. Industrial adaptation would prioritize continuous flow reactors to automate the two-step process and minimize solvent waste.

Comparative Analysis of Synthesis Approaches

Table 3: Method Comparison

Parameter Three-Component Coupling Stepwise Chlorination
Reaction Steps One-pot Two-step
Catalyst Molecular iodine N/A
Chlorine Source Pre-chlorinated substrates NCS
Yield (%) 84 91
Scalability Moderate High
Environmental Impact Low (aqueous, low catalyst) Moderate (organic solvents)

The three-component method excels in atom economy and sustainability, while the stepwise approach offers superior control over chlorination positioning.

Q & A

Q. What are the optimal synthetic routes for 5,7-Dichloroimidazo[1,2-A]pyridine, and how can purity be maximized?

The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridine, aldehydes, and alkynes under optimized conditions (e.g., DMF solvent, 80–100°C) . Purity is enhanced through column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Reaction progress should be monitored via TLC, and intermediates characterized using 1^1H/13^13C NMR .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): Assigns substituent positions via chemical shifts (e.g., chlorine atoms at C5/C7 cause deshielding in 1^1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+^+ for C7_7H5_5Cl2_2N2+_2^+).
  • Elemental Analysis: Confirms C, H, N, Cl content within ±0.4% deviation .
  • HPLC: Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What methodologies are recommended for initial in vitro biological activity screening?

  • Cytotoxicity Assays: Use MTT or Alamar Blue protocols against cancer cell lines (e.g., HT-29, H460) with IC50_{50} determination via dose-response curves (0.05–100 µM range) .
  • Antimicrobial Testing: Employ microbroth dilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • Halogen Substitution: Dichloro groups at C5/C7 improve steric/electronic interactions with hydrophobic enzyme pockets (e.g., tubulin binding) .
  • Electron-Donating Groups: Methoxy or methyl at C3/C8 increase π-π stacking in DNA intercalation .
  • Hybrid Scaffolds: Conjugation with pyrimidine or quinoline moieties enhances multi-target activity (e.g., dual kinase/DNA topoisomerase inhibition) .

Q. What computational strategies predict target interactions and optimize binding affinity?

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3LMB for tubulin) to model binding poses. Focus on hydrogen bonds with Asp26/Gln134 and hydrophobic contacts with Leu218/β-tubulin .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes (50 ns trajectories, RMSD < 2 Å) .
  • QSAR Models: Generate 2D/3D descriptors (e.g., LogP, polar surface area) to correlate with IC50_{50} values (R2^2 > 0.85) .

Q. How can contradictory biological data (e.g., variable IC50_{50} across studies) be resolved?

  • Standardized Protocols: Adopt uniform assay conditions (e.g., 48-h incubation, 10% FBS) to minimize variability .
  • Metabolic Stability Tests: Use liver microsomes to identify CYP450-mediated inactivation, which may reduce efficacy in certain cell lines .
  • Proteomic Profiling: SILAC-based mass spectrometry identifies off-target effects (e.g., kinase inhibition in H460 vs. HT-29) .

Q. What strategies ensure compound stability under physiological conditions?

  • pH Stability: Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Dichloro derivatives show >90% stability at pH 7.4 for 24 h .
  • Light Sensitivity: Store lyophilized powder in amber vials at -20°C; avoid DMSO stock solutions >1 month .
  • Plasma Protein Binding: Use ultrafiltration (30 kDa membranes) to measure free fraction (>80% binding reduces bioavailability) .

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